N,N'-bis(2-phenylethyl)ethanediamide synthesis pathway
N,N'-bis(2-phenylethyl)ethanediamide synthesis pathway
An In-Depth Technical Guide to the Synthesis of N,N'-bis(2-phenylethyl)ethanediamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the synthesis of N,N'-bis(2-phenylethyl)ethanediamide (CAS: 14040-79-0), a symmetrical diamide with significant utility as a ligand in coordination chemistry and as a versatile building block in organic synthesis.[1][2] This document delves into the primary synthetic methodologies, elucidates the underlying chemical principles, and presents a detailed, field-proven experimental protocol. The guide is intended for researchers, chemists, and drug development professionals seeking a robust understanding of the synthesis, purification, and characterization of this compound.
Introduction and Strategic Overview
N,N'-bis(2-phenylethyl)ethanediamide, also known as N,N'-diphenethyloxalamide, is a molecule characterized by a central ethanediamide (oxalamide) core symmetrically substituted with two 2-phenylethyl groups. Its structure imparts a C2 symmetry and provides bidentate coordination capabilities through its amide functionalities, making it a valuable ligand.[2][3]
The synthesis of this target molecule hinges on the formation of two amide bonds. The core challenge in amide synthesis is the direct reaction of a carboxylic acid and an amine, which is often inefficient due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[4] Therefore, efficient synthesis necessitates the activation of the carboxylic acid moiety. For N,N'-bis(2-phenylethyl)ethanediamide, this is achieved by starting with a derivative of oxalic acid that is highly susceptible to nucleophilic attack by the primary amine, 2-phenylethylamine. Two principal strategies dominate this synthesis, each with distinct advantages and mechanistic considerations.
Core Synthetic Strategies and Mechanistic Insights
The formation of the diamide is achieved by reacting two equivalents of 2-phenylethylamine with one equivalent of a suitable two-carbon dicarbonyl electrophile. The choice of this electrophile dictates the reaction conditions and overall efficiency.
Pathway A: High-Reactivity Acylation via Oxalyl Chloride
This is the most direct and vigorous method, employing the highly electrophilic diacyl chloride, oxalyl chloride. This approach is a classic example of the Schotten-Baumann reaction.[4]
Causality and Mechanism: Acyl chlorides are among the most reactive carboxylic acid derivatives.[5] The two chlorine atoms in oxalyl chloride are powerful electron-withdrawing groups, which, combined with the adjacent carbonyls, render the carbonyl carbons exceptionally electrophilic and prone to nucleophilic attack.
The reaction proceeds via a well-established nucleophilic addition-elimination mechanism .[6][7]
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Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 2-phenylethylamine attacks one of the electrophilic carbonyl carbons of oxalyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[5]
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Elimination: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the C=O double bond. This concerted step results in the expulsion of a chloride ion, which is an excellent leaving group.[8]
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Deprotonation: The resulting protonated amide is neutralized. This is a critical step, as the reaction generates one equivalent of hydrogen chloride (HCl) for each amide bond formed.[7] The HCl must be scavenged by a base to prevent it from protonating the starting amine, which would render the amine non-nucleophilic and halt the reaction. Typically, a second equivalent of the 2-phenylethylamine starting material or an auxiliary non-nucleophilic base (e.g., triethylamine, pyridine) is used for this purpose.[4][8]
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Second Acylation: The process repeats at the second acyl chloride site to form the final symmetrical diamide.
Pathway B: Moderate-Reactivity Aminolysis of Diethyl Oxalate
An alternative, milder pathway involves the reaction of 2-phenylethylamine with diethyl oxalate. This reaction, an example of aminolysis, is generally less vigorous than the acylation with oxalyl chloride.
Causality and Mechanism: Esters are less reactive than acyl chlorides because the ethoxide leaving group (⁻OEt) is a stronger base, and therefore a poorer leaving group, than the chloride ion (Cl⁻).[5] Consequently, this reaction often requires heating to proceed at a practical rate.[5] The mechanism is also a nucleophilic acyl substitution, but the intermediate is stabilized differently, and the leaving group is ethanol.[9][10] The reaction of primary amines with diethyl oxalate to form solid N,N'-dialkyloxamides is a classic method for distinguishing them from secondary amines, which typically form liquid oxamic esters, and tertiary amines, which do not react.[9]
Comparative Analysis of Synthetic Routes
The choice between these two pathways depends on the desired reaction rate, available equipment, and sensitivity of the starting materials to harsh conditions.
| Feature | Pathway A: Oxalyl Chloride | Pathway B: Diethyl Oxalate |
| Electrophile Reactivity | Very High | Moderate |
| Reaction Conditions | Typically rapid at 0 °C to room temperature.[4] | Often requires heating/reflux.[5] |
| Byproducts | Hydrogen Chloride (HCl) | Ethanol (EtOH) |
| Key Consideration | Requires a base to neutralize HCl.[8] | Reaction equilibrium can be driven by removing ethanol. |
| Advantages | High yield, fast reaction time. | Milder conditions, less hazardous byproduct. |
| Disadvantages | Oxalyl chloride is corrosive and moisture-sensitive; HCl byproduct is corrosive. | Slower reaction times; may require higher temperatures. |
For its speed, efficiency, and high yield, the oxalyl chloride pathway is often preferred in a laboratory setting for preparing this type of compound.
Detailed Experimental Protocol: Synthesis via Oxalyl Chloride
This protocol details the synthesis of N,N'-bis(2-phenylethyl)ethanediamide from 2-phenylethylamine and oxalyl chloride. It is designed to be a self-validating system, where successful execution relies on careful control of stoichiometry and temperature.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Equivalents | Amount |
| 2-Phenylethylamine | C₈H₁₁N | 121.18 | 0.98 g/mL | 2.2 | 2.67 g (2.72 mL) |
| Oxalyl Chloride | (COCl)₂ | 126.93 | 1.48 g/mL | 1.0 | 1.27 g (0.86 mL) |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 0.726 g/mL | 2.2 | 2.23 g (3.07 mL) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 g/mL | - | ~100 mL |
| 1M Hydrochloric Acid | HCl | 36.46 | 1 M | - | ~50 mL |
| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated | - | ~50 mL |
| Brine | NaCl | 58.44 | Saturated | - | ~50 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | As needed |
Note: 2.0 equivalents of amine are for the reaction and 0.2 are in excess. Alternatively, 2.2 equivalents of a non-nucleophilic base like triethylamine are used here to neutralize the HCl byproduct, ensuring the primary amine is available for reaction.
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenylethylamine (2.67 g, 22.0 mmol) and triethylamine (2.23 g, 22.0 mmol). Dissolve the mixture in 50 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: In a separate, dry dropping funnel, prepare a solution of oxalyl chloride (1.27 g, 10.0 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate (triethylamine hydrochloride) will form immediately.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with:
-
50 mL of 1M HCl (to remove excess amine and triethylamine).
-
50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).
-
50 mL of brine (to reduce the solubility of organic material in the aqueous layer).
-
-
Drying and Concentration: Drain the organic (DCM) layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield a crude white solid.
-
Purification by Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol or ethyl acetate and heat until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and dry them under vacuum. The expected product is a white to off-white powder.[11]
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of N,N'-bis(2-phenylethyl)ethanediamide.
Product Characterization and Quality Control
Rigorous characterization is essential to confirm the identity and purity of the synthesized N,N'-bis(2-phenylethyl)ethanediamide.
| Technique | Expected Result |
| Appearance | White to off-white crystalline powder.[11] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3-7.2 (m, 10H, Ar-H), ~7.0 (br s, 2H, N-H), ~3.6 (q, 4H, -CH₂-NH), ~2.9 (t, 4H, Ar-CH₂-). Chemical shifts are estimates based on structure. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~160 (C=O), ~138 (Ar C-ipso), ~129 (Ar CH), ~128 (Ar CH), ~126 (Ar CH), ~42 (-CH₂-NH), ~35 (Ar-CH₂-). Chemical shifts are estimates based on structure. |
| IR Spectroscopy (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1650 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend). |
| Mass Spectrometry (ESI+) | m/z 297.16 [M+H]⁺, 319.14 [M+Na]⁺. Calculated for C₁₈H₂₀N₂O₂: 296.37.[12] |
| Melting Point | A sharp melting point indicates high purity. |
Safety and Handling
-
Oxalyl Chloride: Highly corrosive, toxic upon inhalation, and reacts violently with water. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
2-Phenylethylamine: Corrosive base. Avoid contact with skin and eyes.
-
Dichloromethane (DCM): Volatile organic solvent and a suspected carcinogen. All handling should occur within a fume hood.
-
Triethylamine: Flammable liquid and vapor, causes skin and eye irritation.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
Conclusion
The synthesis of N,N'-bis(2-phenylethyl)ethanediamide is most effectively achieved through the Schotten-Baumann condensation of 2-phenylethylamine with oxalyl chloride. This method is high-yielding, rapid, and relies on a well-understood nucleophilic addition-elimination mechanism. Careful control of temperature during the addition of oxalyl chloride and the use of a base to neutralize the HCl byproduct are critical for success. The alternative pathway using diethyl oxalate offers a milder but slower route. Proper purification via recrystallization and thorough characterization using NMR, IR, and mass spectrometry are essential to ensure the high purity required for its applications in research and development.
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